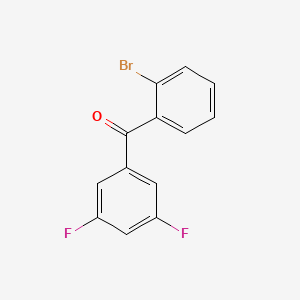

2-Bromo-3',5'-difluorobenzophenone

Description

2-Bromo-3',5'-difluorobenzophenone is a halogenated benzophenone derivative featuring a bromine atom at the 2-position and fluorine atoms at the 3' and 5' positions on the aromatic rings. Benzophenones are widely utilized in organic synthesis, pharmaceuticals, and materials science due to their ketone functionality and aromatic stability. The bromine and fluorine substituents in this compound likely enhance its electrophilicity and influence its reactivity in cross-coupling reactions or as intermediates in drug synthesis.

Properties

IUPAC Name |

(2-bromophenyl)-(3,5-difluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7BrF2O/c14-12-4-2-1-3-11(12)13(17)8-5-9(15)7-10(16)6-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHLZFQRSSRCKGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC(=CC(=C2)F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7BrF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701258205 | |

| Record name | (2-Bromophenyl)(3,5-difluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701258205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951891-77-3 | |

| Record name | (2-Bromophenyl)(3,5-difluorophenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951891-77-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Bromophenyl)(3,5-difluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701258205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3’,5’-difluorobenzophenone typically involves the bromination and fluorination of benzophenone derivatives. One common method is the Friedel-Crafts acylation reaction, where benzoyl chloride reacts with bromobenzene in the presence of a Lewis acid catalyst like aluminum chloride. Subsequent fluorination is achieved using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions .

Industrial Production Methods: Industrial production of 2-Bromo-3’,5’-difluorobenzophenone follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems are employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3’,5’-difluorobenzophenone undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction: The carbonyl group in the benzophenone moiety can be reduced to alcohols or oxidized to carboxylic acids.

Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form biaryl compounds.

Common Reagents and Conditions:

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling: Palladium catalysts and appropriate ligands under inert atmosphere.

Major Products:

- Substituted benzophenones

- Alcohols and carboxylic acids

- Biaryl compounds

Scientific Research Applications

2-Bromo-3’,5’-difluorobenzophenone has diverse applications in scientific research:

Organic Synthesis: It serves as a building block for synthesizing complex organic molecules.

Material Science: Used in the development of advanced materials with specific properties.

Pharmaceuticals: Investigated for potential use in drug discovery and development.

Agriculture: Studied for its role in synthesizing agrochemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-3’,5’-difluorobenzophenone involves its interaction with molecular targets through its functional groups. The carbonyl group can form hydrogen bonds, while the bromine and fluorine atoms can participate in halogen bonding. These interactions influence the compound’s reactivity and its ability to modulate biological pathways .

Comparison with Similar Compounds

Data Table: Key Properties of Compared Compounds

| Compound | Molecular Weight (g/mol) | Key Substituents | Melting Point (°C) | Solubility | Synthesis Yield |

|---|---|---|---|---|---|

| 2-Bromo-3',5'-difluorobenzophenone | ~303 (estimated) | Br (2), F (3',5') | N/A | Organic solvents | N/A |

| 2-Amino-5-bromo-2',6'-difluorobenzophenone | 312.11 | NH₂ (2), Br (5), F (2',6') | N/A | Moderate | N/A |

| 4,4’-Difluorobenzophenone | ~218 | F (4,4') | N/A | High in DMSO | 37–43% |

| 2-Bromo-3:5-dinitrobenzamide | N/A | Br (2), NO₂ (3,5) | 216 | Low | N/A |

Research Implications and Gaps

The comparison underscores the need for targeted studies on this compound’s synthesis and properties. Key research priorities include:

- Optimizing bromination and fluorination steps to improve yields.

- Exploring applications in photoinitiators or polymer precursors, leveraging halogenated benzophenones’ UV stability.

- Comparative pharmacokinetic studies with amino or nitro analogs for drug development.

Biological Activity

2-Bromo-3',5'-difluorobenzophenone (CAS No. 951891-77-3) is a synthetic organic compound that belongs to the benzophenone family. It has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article aims to provide a detailed overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H8BrF2O. The presence of bromine and fluorine atoms in its structure contributes to its unique chemical properties, influencing its reactivity and interactions with biological targets.

This compound exhibits its biological activity primarily through the following mechanisms:

- Halogen Bonding : The bromine and fluorine atoms can engage in halogen bonding, which may enhance the compound's interaction with biomolecules.

- Hydrogen Bonding : The carbonyl group in the benzophenone structure can form hydrogen bonds with nucleophiles, facilitating various biochemical interactions.

- Substitution Reactions : The bromine atom can be substituted by other nucleophiles, potentially leading to the formation of biologically active derivatives.

Anticancer Activity

Research has indicated that this compound may possess anticancer properties. A study highlighted that compounds structurally similar to this benzophenone derivative exhibited significant cytotoxic effects against various cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | < 25 |

| HepG-2 (Liver Cancer) | < 25 |

| HCT-116 (Colorectal Cancer) | < 25 |

These findings suggest that this compound could be further explored for its potential as an anticancer agent .

Antibacterial Activity

Additionally, preliminary investigations into the antibacterial properties of this compound have shown promising results against various bacterial strains. The compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria, indicating a broad-spectrum antibacterial potential.

| Bacterial Strain | Activity |

|---|---|

| Escherichia coli | Active |

| Staphylococcus aureus | Active |

These results warrant further studies to elucidate the specific mechanisms through which this compound exerts its antibacterial effects .

Case Studies and Research Findings

Several case studies have been conducted to evaluate the biological activity of this compound:

- Antitumor Mechanisms : In vivo studies using SCID mice with KB tumors revealed that similar compounds showed high efficacy in reducing tumor size, indicating potential for this compound in cancer therapy .

- Chemical Interactions : Investigations into the interactions of this compound with various biomolecules have demonstrated that it can modulate enzyme activities, suggesting a mechanism for its therapeutic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.